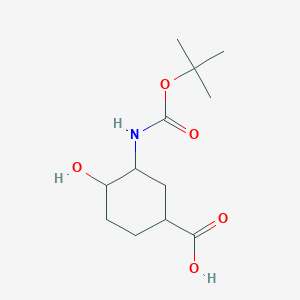

(1S,3R,4R)-3-(Boc-amino)-4-hydroxycyclohexanecarboxylic Acid

説明

(1S,3R,4R)-3-(Boc-amino)-4-hydroxycyclohexanecarboxylic Acid is a chiral cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group, and a carboxylic acid moiety. This compound serves as a critical intermediate in pharmaceutical synthesis, notably for anticoagulants like edoxaban . The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid group enables further functionalization.

特性

分子式 |

C12H21NO5 |

|---|---|

分子量 |

259.30 g/mol |

IUPAC名 |

4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(17)13-8-6-7(10(15)16)4-5-9(8)14/h7-9,14H,4-6H2,1-3H3,(H,13,17)(H,15,16) |

InChIキー |

MRZZLLFCMLPJGF-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC1CC(CCC1O)C(=O)O |

製品の起源 |

United States |

準備方法

Representative Preparation Method from 6-Oxabicyclo[3.2.1]octan-7-one Derivatives

One well-documented synthetic route starts from (1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one, proceeding through several key steps to yield the ethyl ester of (1R,3S,4S)-3-(Boc-amino)-4-hydroxycyclohexanecarboxylic acid, an enantiomeric form closely related to the target compound:

| Step | Reagents/Conditions | Description and Outcome |

|---|---|---|

| 1 | Reaction with ethanol and potassium carbonate at 90°C (reflux, 2 h) | Formation of ethyl ester intermediate via nucleophilic substitution and ring opening |

| 2 | Treatment with sodium azide and ammonium chloride in N,N-dimethylformamide at 80°C (2 h) | Azide substitution introduces an amino precursor |

| 3 | Hydrogenation with di-tert-butyl dicarbonate and 10% palladium on carbon under hydrogen atmosphere overnight | Boc protection of amino group and reduction of azide to amine |

| 4 | Purification by silica gel chromatography | Isolation of the pure Boc-protected amino hydroxy ester |

This method yields the product with approximately 67% isolated yield as a white solid. The stereochemistry is retained through careful control of reaction conditions and starting material configuration.

Preparation via Ring Opening of 7-Oxabicyclo[4.1.0]heptane-3-carboxylate

Another preparation approach involves the ring opening of (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate ethyl derivative using aqueous ammonia, followed by Boc protection:

| Step | Reagents/Conditions | Description and Outcome |

|---|---|---|

| 1 | Reaction with aqueous ammonia at 45°C until completion (monitored by TLC) | Ring opening and introduction of amino group |

| 2 | Concentration under vacuum and addition of ethanol | Preparation for Boc protection |

| 3 | Addition of di-tert-butyl dicarbonate dissolved in ethanol at room temperature (1 h) | Protection of amino group as Boc derivative |

| 4 | Work-up with water and extraction with ethanol, drying over sodium sulfate | Isolation of organic phase |

| 5 | Purification by silica gel column chromatography | Final isolation of (1S,3R,4R)-3-(Boc-amino)-4-hydroxycyclohexanecarboxylic acid ethyl ester |

This method is notable for mild conditions and good stereochemical control, suitable for preparing the desired stereoisomer.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 45–90°C | Higher temperatures (reflux) used for esterification and substitution; moderate temperatures for ring opening and Boc protection |

| Solvents | Ethanol, N,N-dimethylformamide (DMF), ethyl acetate | DMF used for azide substitution; ethanol for esterification and Boc protection |

| Catalysts | Potassium carbonate, palladium on carbon (10%) | Potassium carbonate as base; palladium catalyst for hydrogenation |

| Reaction Time | 1–24 hours | Boc protection often overnight; substitution steps 2 hours |

| Purification | Silica gel chromatography, crystallization | Essential for stereochemical purity and removal of side products |

Analytical Characterization

The synthesized compounds are characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H-NMR signals confirm Boc group (tert-butyl singlet ~1.45 ppm), ester ethyl group (triplet ~1.27 ppm), and cyclohexane ring protons.

- Optical Rotation : Specific rotation values ([α]D^25) around -26.8° (c=1.0, CHCl3) confirm stereochemistry.

- Melting Point : Approximately 93–95°C for the ethyl ester.

- Purity Assessment : Chromatographic methods ensure isolation of single stereoisomers.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as Jones reagent or PCC (pyridinium chlorochromate) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the Boc group.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of a free amine after Boc removal.

科学的研究の応用

3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used in the synthesis of peptides and other complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein folding.

Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes.

作用機序

The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic transformations and can be easily removed under acidic conditions. The resonance stabilization of the carbonyl oxygen and the formation of a tert-butyl carbocation facilitate the cleavage of the Boc group .

類似化合物との比較

Ethyl Ester Derivative: (1S,3R,4R)-3-(Boc-amino)-4-hydroxycyclohexanecarboxylic Acid Ethyl Ester

Key Differences :

Stereoisomer: (1R,3S,4S)-4-(Boc-amino)-3-hydroxycyclohexane-1-carboxylic Acid

Key Differences :

Chlorogenic Acid (1S,3R,4R,5R)-3-{[(2Z)-3-(3,4-Dihydroxyphenyl)prop-2-enoyl]oxy}-1,4,5-trihydroxycyclohexanecarboxylic Acid

Key Differences :

Chorismic Acid

Key Differences :

- Structure : Contains a conjugated diene and carboxyethenyl group (C₁₀H₁₀O₆) .

- Role: Biosynthetic precursor in the shikimate pathway, critical for aromatic amino acid synthesis in plants and microbes .

Comparative Data Table

*Estimated based on structural similarity; †Predicted value.

Research Findings and Implications

- Synthetic Utility : The Boc group in the target compound enhances stability during peptide coupling reactions, a feature shared with its ethyl ester derivative .

- Chirality Matters : The (1S,3R,4R) configuration is critical for edoxaban’s activity, as stereoisomers like (1R,3S,4S) may lack target binding efficacy .

- Natural vs. Synthetic : Chlorogenic acid’s natural origin and antioxidant properties contrast with the target compound’s role in synthetic chemistry, highlighting divergent applications .

生物活性

(1S,3R,4R)-3-(Boc-amino)-4-hydroxycyclohexanecarboxylic acid, commonly referred to as Boc-4-hydroxy-3-amino-cyclohexanecarboxylic acid, is a compound of significant interest in medicinal chemistry due to its structural features that facilitate various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H25NO5 |

| Molecular Weight | 287.352 g/mol |

| CAS Number | 365997-33-7 |

| Density | 1.12 g/cm³ |

| Boiling Point | 406.6 °C |

| Melting Point | Not Available |

The biological activity of (1S,3R,4R)-3-(Boc-amino)-4-hydroxycyclohexanecarboxylic acid is primarily attributed to its ability to act as a building block in the synthesis of various bioactive compounds. It has been noted for its role in the preparation of factor Xa inhibitors, which are crucial in anticoagulant therapy. The compound’s structural configuration allows it to interact with specific biological targets effectively.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticoagulant Activity : As a precursor for factor Xa inhibitors, it plays a significant role in preventing thrombosis by inhibiting the coagulation cascade.

- Antimicrobial Properties : Some derivatives have shown promising results against Gram-positive bacteria, suggesting potential applications in antibiotic development.

- Antitumor Activity : Preliminary studies indicate that certain analogs may exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

- Factor Xa Inhibition : A study demonstrated that derivatives synthesized from (1S,3R,4R)-3-(Boc-amino)-4-hydroxycyclohexanecarboxylic acid showed effective inhibition of factor Xa with IC50 values in the low micromolar range. This positions the compound as a candidate for further development in anticoagulant therapies .

- Antimicrobial Activity : In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 1.49 to 5.95 μM against selected Gram-positive bacterial strains. This suggests potential for development into novel antimicrobial agents .

- Cytotoxicity Studies : Research on modified forms of this compound indicated significant cytotoxic effects on HL60 and MCF7 cancer cell lines, with IC50 values suggesting effectiveness at micromolar concentrations .

Q & A

Q. What are the optimal synthetic routes for (1S,3R,4R)-3-(Boc-amino)-4-hydroxycyclohexanecarboxylic Acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling Boc-protected intermediates with activated carboxylic acid derivatives. For example, carbodiimide-mediated coupling (e.g., EDCI/HOBt) in anhydrous dichloromethane (DCM) is widely used . To improve yields:

- Optimize stoichiometric ratios (e.g., 1.2 equivalents of EDCI relative to the carboxylic acid).

- Use molecular sieves to scavenge water, minimizing side reactions.

- Monitor reaction progress via TLC or LC-MS to terminate reactions at peak conversion (typically 6–15 hours) .

Post-synthesis, Boc deprotection with trifluoroacetic acid (TFA) in DCM (1–8 hours) followed by neutralization with saturated NaHCO₃ ensures high purity .

Q. How can the stereochemical integrity of the (1S,3R,4R) configuration be verified during synthesis?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a hexane/isopropanol gradient to resolve enantiomers.

- NMR Analysis : Compare coupling constants (e.g., ) of hydroxyl and amino protons with reference data from analogous cyclohexane derivatives .

- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction if crystalline derivatives are accessible .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Silica Gel Chromatography : Use gradients of ethyl acetate/hexane (e.g., 10–50% ethyl acetate) to separate polar byproducts .

- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane or methanol/water) based on solubility data (predicted logP: 1.99) .

- Ion-Exchange Resins : Employ weak cation-exchange resins to isolate the carboxylic acid moiety selectively .

Advanced Research Questions

Q. How does the stereochemistry of (1S,3R,4R) influence its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking : Perform homology modeling of target proteins (e.g., using hBGT1 or similar transporters) and dock the compound with explicit stereochemical constraints. Compare binding affinities with diastereomers .

- Functional Assays : Test enantiomers in biological assays (e.g., GABA uptake inhibition) to correlate stereochemistry with activity. For example, measure IC₅₀ values in transfected HEK-293 cells expressing human transporters .

- Hydrogen Bonding Analysis : Use IR spectroscopy or computational tools (e.g., DFT) to map interactions between the hydroxyl/amino groups and active-site residues .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Standardize Assay Conditions : Control variables such as pH (critical for carboxylic acid ionization), temperature, and co-solvents (e.g., DMSO concentration ≤0.1%) .

- Comparative Studies : Include structurally related analogs (e.g., (1R,3S,4S)-3-Amino-4-hydroxy derivatives) as internal controls to validate target specificity .

- Meta-Analysis : Aggregate data from multiple studies using platforms like PubChem BioAssay, applying statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

Q. What strategies mitigate the compound’s hygroscopicity during storage and handling?

Methodological Answer:

- Lyophilization : Freeze-dry the compound in a vacuum desiccator to remove residual solvents and water .

- Storage Conditions : Store under inert gas (argon) at –20°C in sealed vials with desiccants (e.g., silica gel).

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) and track degradation via HPLC-UV .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

- Fragment Replacement : Synthesize analogs with modified substituents (e.g., replacing Boc with Fmoc or acetyl groups) and test for target binding .

- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical moieties (e.g., hydroxyl and carboxylic acid groups) for activity .

- Metabolic Profiling : Incubate derivatives with liver microsomes to assess stability and identify metabolic soft spots (e.g., Boc deamination) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points (e.g., 93–95°C vs. predicted 45–50°C)?

Methodological Answer:

- Purity Verification : Reanalyze samples via DSC (differential scanning calorimetry) and cross-validate with elemental analysis .

- Polymorph Screening : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone) to isolate polymorphic forms .

- Computational Validation : Compare experimental data with predicted thermal properties using tools like COSMOtherm .

Comparative Analysis

Q. How does this compound compare to structurally similar cyclohexanecarboxylic acid derivatives in terms of reactivity and bioactivity?

Methodological Answer:

- Reactivity : Compare Boc deprotection kinetics (via TFA) with analogs lacking hydroxyl groups. The 4-hydroxy group may stabilize intermediates via intramolecular H-bonding, slowing deprotection .

- Bioactivity : Test against analogs like (1S,3S,4S)-3,4-dihydroxycyclohexanecarboxylic acid in enzyme inhibition assays. The (1S,3R,4R) configuration may enhance steric complementarity with hydrophobic binding pockets .

Experimental Design Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。